N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a methylfuran moiety, and a benzofuran carboxamide group
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the dioxidotetrahydrothiophene ring.
Synthesis of the methylfuran moiety: The methylfuran group is synthesized through the alkylation of furan with methyl iodide in the presence of a strong base like sodium hydride (NaH).
Coupling of the benzofuran carboxamide group: The benzofuran carboxamide group is introduced through a coupling reaction between 1-benzofuran-2-carboxylic acid and an appropriate amine derivative, using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran carboxamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylfuran moiety, using nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator
Biological Studies: Its unique structure allows it to interact with various biological targets, making it a valuable tool in studying protein-ligand interactions and cellular pathways.
Chemical Probes: The compound can serve as a chemical probe to investigate the function of specific proteins or pathways in cells.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with GIRK channels. These channels are involved in regulating neuronal excitability and neurotransmitter release. The compound acts as an activator of GIRK1/2 channels, enhancing their activity and leading to increased potassium ion flow into the cell. This hyperpolarizes the cell membrane, reducing neuronal excitability and potentially providing therapeutic benefits in conditions characterized by excessive neuronal activity .
Comparison with Similar Compounds
Similar compounds to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide include other GIRK channel activators, such as:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene ring and exhibit similar GIRK channel activation properties.
Urea-based GIRK channel activators: These compounds have a different core structure but also target GIRK channels, providing a basis for comparison in terms of potency and metabolic stability.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C20H21NO5S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H21NO5S/c1-13-7-8-16(25-13)11-21(15-9-10-27(23,24)12-15)20(22)19-14(2)17-5-3-4-6-18(17)26-19/h3-8,15H,9-12H2,1-2H3 |
InChI Key |
NRQYOBNAEWUCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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